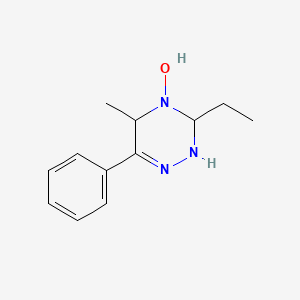
3-Ethyl-5-methyl-6-phenyl-2,5-dihydro-1,2,4-triazin-4(3H)-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-5-methyl-6-phenyl-2,5-dihydro-1,2,4-triazin-4(3H)-ol is a heterocyclic compound that belongs to the triazine family Triazines are known for their diverse chemical properties and applications in various fields such as agriculture, pharmaceuticals, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-methyl-6-phenyl-2,5-dihydro-1,2,4-triazin-4(3H)-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl hydrazinecarboxylate with phenyl isocyanate, followed by cyclization with methylamine, can yield the desired compound. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-5-methyl-6-phenyl-2,5-dihydro-1,2,4-triazin-4(3H)-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-5-methyl-6-phenyl-2,5-dihydro-1,2,4-triazin-4(3H)-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that influence cellular processes, leading to the observed biological activities.
Comparación Con Compuestos Similares
Similar Compounds
3-Ethyl-5-methyl-6-phenyl-1,2,4-triazine: Lacks the hydroxyl group at the 4-position.
5-Methyl-6-phenyl-1,2,4-triazine: Lacks the ethyl group at the 3-position.
6-Phenyl-1,2,4-triazine: Lacks both the ethyl and methyl groups.
Uniqueness
3-Ethyl-5-methyl-6-phenyl-2,5-dihydro-1,2,4-triazin-4(3H)-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
831218-15-6 |
|---|---|
Fórmula molecular |
C12H17N3O |
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
3-ethyl-4-hydroxy-5-methyl-6-phenyl-3,5-dihydro-2H-1,2,4-triazine |
InChI |
InChI=1S/C12H17N3O/c1-3-11-13-14-12(9(2)15(11)16)10-7-5-4-6-8-10/h4-9,11,13,16H,3H2,1-2H3 |
Clave InChI |
VBCLTDCYFUHXBG-UHFFFAOYSA-N |
SMILES canónico |
CCC1NN=C(C(N1O)C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~-[(3,4-Dimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14208183.png)
![(5R)-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-5-carboxylic acid](/img/structure/B14208185.png)
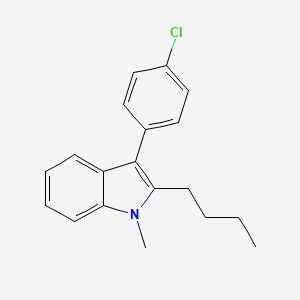
![n-[2-Fluoro-4-(1-hydroxy-2-methylpropyl)phenyl]methanesulfonamide](/img/structure/B14208191.png)
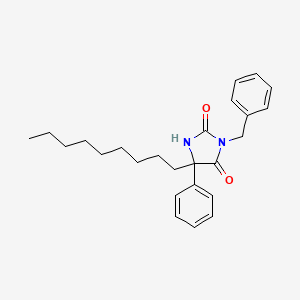
![[3-(Dec-3-ene-1,5-diyn-1-yl)phenyl]acetonitrile](/img/structure/B14208209.png)
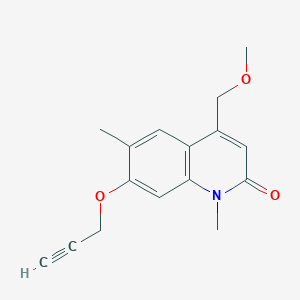
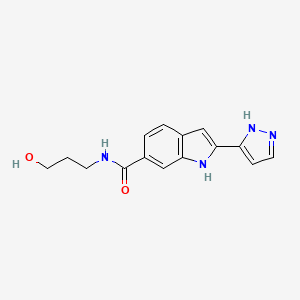
![{4-[2-([1,1'-Biphenyl]-2-yl)ethyl]phenyl}acetic acid](/img/structure/B14208220.png)
![{[4-(9H-Carbazol-9-yl)phenyl]methyl}(triphenyl)phosphanium bromide](/img/structure/B14208223.png)
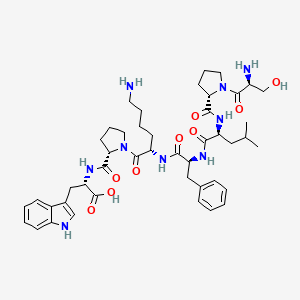
![2-[(2H-1,3-Benzodioxol-5-yl)methoxy]pyridine-3-carbohydrazide](/img/structure/B14208232.png)
![Diethyl [(2-tert-butylfuran-3-yl)methyl]phosphonate](/img/structure/B14208234.png)
![1H-Benzimidazole, 2-[2-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]-](/img/structure/B14208242.png)
